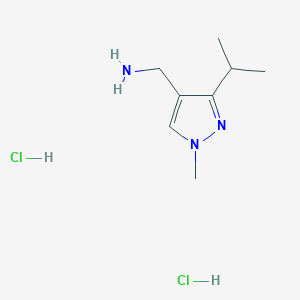

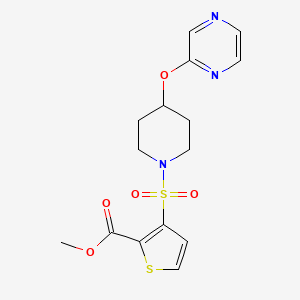

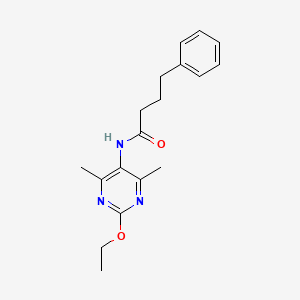

![molecular formula C14H12N4O3 B2450287 methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1707562-48-8](/img/structure/B2450287.png)

methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is a type of 1,2,4-oxadiazole, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of specific precursors at high temperatures . For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate”, is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure and substituents. For instance, the thermal stabilities of similar compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that these compounds have moderate thermal stabilities .科学的研究の応用

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Depending on the position of the nitrogen atoms, they can occur in four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these, 1,3,4-oxadiazoles have received the most attention due to their wide range of applications in various scientific fields .

Synthetic Methods

The synthesis of 1,2,4-oxadiazole-based compounds involves various methods. Researchers have explored both classical and modern approaches, including microwave-assisted organic synthesis (MWI). MWI offers advantages such as remarkably short reaction times, high yields, and simplified purification .

Drug Design and Discovery

The 1,2,4-oxadiazole scaffold serves as an excellent framework for novel drug development. Medicinal chemists have identified several drugs containing the 1,2,4-oxadiazole unit. Recent advancements in synthetic methods have further fueled interest in exploring this scaffold for drug discovery .

a. Anticancer Activity: 1,2,4-Oxadiazole derivatives have demonstrated potential as anticancer agents. Researchers have investigated their effects on cancer cell lines, exploring mechanisms of action and structure-activity relationships. These compounds may offer new avenues for cancer therapy .

b. Antimicrobial Properties: The antimicrobial activity of 1,2,4-oxadiazoles has attracted attention. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. Their unique structural features make them promising candidates for combating microbial infections .

c. Anti-inflammatory Effects: Studies have explored the anti-inflammatory properties of 1,2,4-oxadiazole derivatives. These compounds may modulate inflammatory pathways and hold potential for treating inflammatory diseases .

d. Other Biological Activities: Beyond cancer, antimicrobial, and anti-inflammatory effects, 1,2,4-oxadiazoles have shown promise in various other areas, including antiviral, antioxidant, and antipyretic activities. Researchers continue to investigate their potential applications .

Prospects for Further Development

As the field of medicinal chemistry evolves, researchers are likely to discover novel 1,2,4-oxadiazole-based compounds with even greater therapeutic potential. Continued exploration of synthetic methods and biological evaluations will contribute to their future development .

作用機序

Target of Action

It is known that 1,2,4-oxadiazoles, a key structural component of the compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target specific enzymes or proteins involved in these infectious diseases.

Mode of Action

The presence of the 1,2,4-oxadiazole moiety, which possesses hydrogen bond acceptor properties , suggests that the compound may interact with its targets through hydrogen bonding. This interaction could potentially inhibit the function of the target proteins or enzymes, leading to its anti-infective activity.

Biochemical Pathways

Given its potential anti-infective activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the infectious agents .

Pharmacokinetics

The presence of the 1,2,4-oxadiazole moiety, which is known to enhance the bioavailability of drugs , suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Given its potential anti-infective activity, it can be inferred that the compound may inhibit the growth and replication of infectious agents, leading to their eradication .

将来の方向性

The future directions for research on 1,2,4-oxadiazoles, including “methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate”, are promising. Given their potential as anti-infective agents and their versatility in drug discovery , further refinement of 1,2,4-oxadiazole as anti-infective agents is expected .

特性

IUPAC Name |

methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-9-15-13(17-21-9)10-3-5-11(6-4-10)18-8-7-12(16-18)14(19)20-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEQTCANTPLZHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

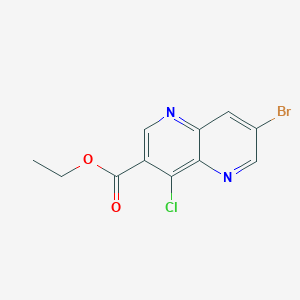

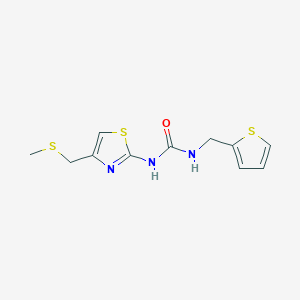

![6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2450209.png)

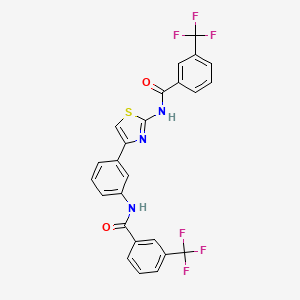

![2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2450211.png)

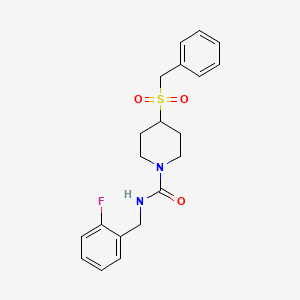

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)

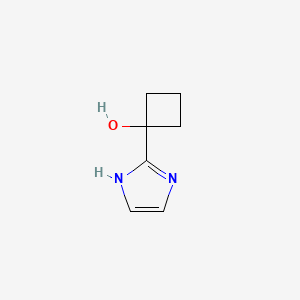

![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

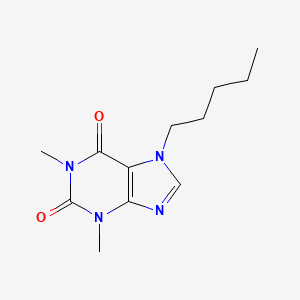

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)